2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate
Description
2,2,2-Trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl group attached to a carbamate linkage and a para-substituted trifluoromethylphenyl ring. The para-trifluoromethyl group enhances steric and electronic effects, influencing binding interactions and solubility.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-3-1-6(2-4-7)10(14,15)16/h1-4H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCXCGJWHXQZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 4-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated groups on biological systems. It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new drugs.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key analogs and their properties:
Key Observations:
- Lipophilicity : Trifluoromethyl groups increase lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. The biphenyl analog () shows even higher hydrophobicity due to aromatic extension.
- Electron-Withdrawing Effects: The CF₃ group stabilizes the carbamate linkage against hydrolysis, improving metabolic stability compared to non-fluorinated analogs like ethyl N-(2,4-difluorophenyl)carbamate .
Biological Activity
2,2,2-Trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate is a fluorinated organic compound with notable biological activities. Its unique chemical structure, characterized by multiple trifluoromethyl groups, enhances its lipophilicity and stability, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C10H7F6NO2
- Molecular Weight : 287.16 g/mol
- CAS Number : 23794-80-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl groups facilitate membrane permeability, allowing the compound to enter cells where it can modulate enzyme activity or receptor interactions. This modulation can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Research has demonstrated that compounds containing trifluoromethyl moieties exhibit significant antimicrobial properties. In vitro studies have shown that 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria indicate potent activity compared to standard antibiotics .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated in various cell lines. Studies indicate that at higher concentrations (above 20 µM), the compound exhibits significant cytotoxicity. For instance, certain derivatives showed IC50 values as low as 6.5 µM against specific cancer cell lines, suggesting that structural modifications can enhance its anti-cancer potential .
Anti-inflammatory Potential
The compound's anti-inflammatory properties have also been investigated. It was found to influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammatory responses. Some derivatives increased NF-κB activity by 10–15%, indicating that the position of substituents on the phenyl ring significantly affects its pro- or anti-inflammatory potential .
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
